1-(2,6-Difluorophenyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Difluorophenyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea, commonly known as DFP-10917, is a synthetic compound that belongs to the class of pyridine-containing ureas. This compound has gained significant attention in the scientific community due to its potential applications in cancer research.
Mécanisme D'action
DFP-10917 inhibits the activity of PLK1 by binding to its ATP-binding site. This leads to the inhibition of PLK1-mediated phosphorylation of downstream targets, which are involved in cell division. The inhibition of PLK1 activity ultimately leads to cell cycle arrest and cell death.
Biochemical and Physiological Effects:
DFP-10917 has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit tumor growth in animal models. However, the exact biochemical and physiological effects of DFP-10917 are still under investigation.
Avantages Et Limitations Des Expériences En Laboratoire
DFP-10917 has several advantages for lab experiments. It has shown potent anticancer activity in various cancer cell lines and animal models. It is also a selective inhibitor of PLK1, which makes it a promising candidate for cancer therapy. However, DFP-10917 has some limitations as well. It is a synthetic compound, which makes it difficult to obtain in large quantities. Also, its pharmacokinetic properties are not well understood, which limits its clinical application.
Orientations Futures
DFP-10917 has the potential to become a valuable tool in cancer research and therapy. Future research should focus on improving the synthesis method to obtain the compound in larger quantities. The pharmacokinetic properties of DFP-10917 should also be investigated to determine its suitability for clinical use. Additionally, the development of analogs of DFP-10917 could lead to the discovery of more potent and selective PLK1 inhibitors.
Méthodes De Synthèse
DFP-10917 can be synthesized using a multistep process. The first step involves the synthesis of 4-(2,6-difluorophenyl)pyridine-2-carboxylic acid, which is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-(thiophen-2-yl)ethylamine to obtain the desired intermediate. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to give the final product, DFP-10917.
Applications De Recherche Scientifique
DFP-10917 has shown promising results in cancer research. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DFP-10917 exerts its anticancer effects by inhibiting the activity of a protein called polo-like kinase 1 (PLK1), which is involved in cell division. PLK1 is overexpressed in many types of cancer, and its inhibition leads to cell cycle arrest and cell death.
Propriétés
IUPAC Name |
1-(2,6-difluorophenyl)-3-[(2-thiophen-2-ylpyridin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3OS/c18-12-3-1-4-13(19)16(12)22-17(23)21-10-11-6-7-20-14(9-11)15-5-2-8-24-15/h1-9H,10H2,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHJKBYSLUJNEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NCC2=CC(=NC=C2)C3=CC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.